molecular formula C9H14O3 B14258201 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- CAS No. 216433-23-7

1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene-

Cat. No.: B14258201
CAS No.: 216433-23-7
M. Wt: 170.21 g/mol
InChI Key: DNRSEDYAXNDNKQ-UHFFFAOYSA-N
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Description

1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- is a chemical compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- can be achieved through a condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method ensures the formation of the dioxolane ring with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and environmental friendliness of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- involves its ability to form stable intermediates during chemical reactions. The dioxolane ring provides a unique environment that stabilizes transition states, facilitating various reactions. The compound’s molecular targets and pathways include interactions with acids and bases, leading to the formation of acetal bridges and other stable structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- is unique due to its specific structure, which includes both a tert-butyl group and a methylene group. This combination provides distinct reactivity and stability, making it valuable in specialized applications such as green solvents and polymer synthesis.

Properties

CAS No.

216433-23-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-tert-butyl-2-methyl-5-methylidene-1,3-dioxolan-4-one

InChI

InChI=1S/C9H14O3/c1-6-7(10)12-9(5,11-6)8(2,3)4/h1H2,2-5H3

InChI Key

DNRSEDYAXNDNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=C)C(=O)O1)C(C)(C)C

Origin of Product

United States

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